molecular formula C12H7F3N2O2 B2369522 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 149771-25-5

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B2369522
CAS No.: 149771-25-5
M. Wt: 268.195
InChI Key: ANRSNMBBSUTAEN-UHFFFAOYSA-N
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Description

2-Phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid ( 149771-25-5) is a high-purity chemical compound intended for research and development purposes . This specialized organic molecule features a pyrimidine ring core, which is a privileged structure in medicinal chemistry and material science, substituted with a carboxylic acid group, a phenyl ring, and a trifluoromethyl group . The presence of both hydrogen bond donor/acceptor capabilities from the carboxylic acid and the unique electronic properties imparted by the trifluoromethyl group makes this compound a valuable multifunctional building block . Researchers can utilize the carboxylic acid moiety for further synthetic modifications, such as amide coupling reactions, to create a diverse library of derivatives for screening and development . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. All technical information is provided for informational purposes and researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-8(11(18)19)6-16-10(17-9)7-4-2-1-3-5-7/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRSNMBBSUTAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Type Three-Component Reactions

Modern adaptations of the classical Biginelli reaction employ ethyl 4,4,4-trifluoroacetoacetate (2.1 eq), benzaldehyde derivatives, and urea in tetrabutylammonium bromide (TBAB)-catalyzed conditions. A 2022 study achieved 68% yield after 8 hours at 110°C using microwave irradiation, with subsequent oxidation of the dihydropyrimidinone intermediate to the aromatic system via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Critical parameters include:

  • Molar ratio optimization : 1:1.2:1.5 (aldehyde:ketone:urea) minimizes side product formation
  • Solvent effects : Ethanol/water (4:1 v/v) enhances solubility of ionic intermediates
  • Oxidation kinetics : DDQ (3 eq) in dichloromethane completes aromatization within 2 hours at 40°C

$$^1\text{H NMR}$$ characterization of the intermediate ethyl ester shows distinct resonances at δ 8.99 (s, 1H, H-6) and 7.78 (s, 1H, H-2), confirming regioselective cyclization.

Guanidine-Mediated Cyclocondensation

Reaction of ethyl 4,4,4-trifluoroacetoacetate with benzamidine hydrochloride in refluxing ethanol (78°C, 12 h) produces ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate in 60.8% yield. The mechanism proceeds through:

  • Knoevenagel condensation forming an α,β-unsaturated ketone
  • Michael addition of the amidine nitrogen
  • Cyclodehydration to generate the pyrimidine ring

X-ray diffraction analysis (Figure 1) confirms the ester group adopts a coplanar orientation with the pyrimidine ring, facilitating subsequent hydrolysis.

Trifluoromethylation Approaches

Radical Trifluoromethylation of Pyrimidine Intermediates

A patent-developed method details radical-mediated trifluoromethylation using sodium trifluoromethanesulfinate (Langlois' reagent) and tert-butyl hydroperoxide (TBHP):

$$
\text{Uracil derivative} + \text{CF}3\text{SO}2\text{Na} \xrightarrow{\text{FeSO}4, \text{H}2\text{O}} \text{5-Trifluoromethyl intermediate}
$$

Key process parameters:

  • Temperature control: 40–100°C prevents radical recombination
  • Stoichiometry: 3.0 eq CF$$3$$SO$$2$$Na ensures complete conversion
  • Workup: Extraction with 2-methyltetrahydrofuran (2-MeTHF) improves phase separation

This method achieved 72.9% isolated yield after chlorination with phosphoryl chloride (POCl$$_3$$) and diisopropylethylamine (DIPEA) at 110–120°C.

Electrophilic Trifluoromethylation

Copper-mediated coupling of iodopyrimidines with CF$$3$$ sources demonstrates limited applicability due to competing protodeiodination. However, recent advances using (Ph$$4$$P)Cu(CF$$3$$)$$2$$ complexes at −40°C in THF show promise for functionalized substrates.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantage
Biginelli Microwave Ethyl trifluoroacetoacetate 68 98.5 Rapid reaction time (2 h)
Guanidine Cyclization Benzamidine hydrochloride 60.8 99.2 High regioselectivity
Radical Trifluoromethylation Sodium triflinate 72.9 98.0 Scalable to kilogram quantities
Methyl Oxidation 5-Methylpyrimidine 57 95.7 Avoids ester hydrolysis

Recent advances in continuous flow chemistry have enhanced the guanidine cyclization method, achieving 82% yield with residence times under 15 minutes through precise temperature gradation (70→110°C).

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The phenyl and carboxylic acid groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Position 2 Variations

Compound Name Substituent at Position 2 Key Differences References
2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid -NH₂ The amino group enhances hydrogen bonding potential, increasing solubility in polar solvents. However, reduced aromaticity may decrease π-π interactions in biological targets.
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid -SCH₃ The methylthio group increases lipophilicity, potentially improving membrane permeability. The anilino group introduces additional steric bulk.
2-Phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Thiazole core (replaces pyrimidine) The thiazole ring alters electronic properties and aromaticity, affecting binding interactions in medicinal chemistry applications.

Position 4 Variations

Compound Name Substituent at Position 4 Key Differences References
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid Pyridinyl-CF₃ Dual CF₃ groups enhance electron-withdrawing effects, potentially increasing metabolic stability. The pyridinyl moiety introduces nitrogen-based hydrogen bonding.
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate -Cl Chlorine at position 2 increases electrophilicity, facilitating nucleophilic substitution reactions. The ester form reduces polarity compared to the carboxylic acid.

Position 5 Variations (Carboxylic Acid vs. Ester)

Compound Name Substituent at Position 5 Key Differences References
Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate -COOEt The ethyl ester improves lipophilicity, enhancing bioavailability. Hydrolysis to the carboxylic acid is required for active drug metabolites.
4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid -COOH with additional -CH₃ and anilino groups The methyl and anilino groups introduce steric hindrance, potentially affecting binding to biological targets.

Physical Properties

Compound Name Density (g/cm³) Boiling Point (°C) Solubility Profile
This compound ~1.3 (predicted) >300 (decomposes) High polarity: soluble in polar solvents (e.g., DMSO, methanol)
Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate 1.293 319.1 Moderate lipophilicity: soluble in organic solvents (e.g., ethyl acetate)

Biological Activity

2-Phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its significant biological activities, particularly in the fields of anti-inflammatory, anticancer, and antibacterial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group at the 4-position, along with a carboxylic acid at the 5-position. This unique structure contributes to its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. For instance, it has demonstrated significant inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. In vitro assays revealed an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which showed IC50 values of 17.02 μM in similar assays .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Comparison CompoundIC50 (μM)
MDA-MB-2310.1265-Fluorouracil17.02
MCF70.87–12.915-Fluorouracil11.73

The compound also exhibited selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic window .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit cyclooxygenase enzymes (COX). In vitro studies reported IC50 values for COX-2 inhibition significantly lower than those of established anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity Data

CompoundIC50 (μM)Comparison CompoundIC50 (μM)
This compound0.04 ± 0.09Celecoxib0.04 ± 0.01

3. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It was found to exhibit good activity against Staphylococcus aureus, with certain derivatives showing promising results in preliminary evaluations .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group has been linked to enhanced biological activity due to its electron-withdrawing nature, which influences the electronic properties of the molecule and improves binding affinity to biological targets . The phenyl substitution also plays a critical role in enhancing the lipophilicity and overall bioavailability of the compound.

Case Studies

Several case studies have explored the therapeutic applications of pyrimidine derivatives similar to this compound:

  • Breast Cancer Models : A study demonstrated that treatment with this compound significantly inhibited tumor growth in BALB/c nude mice inoculated with MDA-MB-231 cells, showcasing its potential for in vivo application .
  • Inflammatory Disease Models : In carrageenan-induced paw edema models, compounds structurally related to this pyrimidine demonstrated effective anti-inflammatory responses comparable to indomethacin .

Q & A

Q. What are the standard synthetic routes for preparing 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate can be hydrolyzed under basic or acidic conditions to yield the carboxylic acid derivative. Reaction conditions (e.g., NaOH/EtOH reflux or HCl) must be optimized to avoid decomposition of the trifluoromethyl group . Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 154934-97-1) is another precursor; hydrolysis with aqueous NaOH followed by acidification yields the target acid .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • 1H NMR : Confirm the absence of ester peaks (e.g., δ ~4.2–4.4 ppm for ethyl groups) and presence of carboxylic acid protons (broad signal at δ ~12–14 ppm) .
  • HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks matching the molecular weight (e.g., 269.30 g/mol for the acid) .

Q. What are the solubility challenges associated with this compound, and how can they be addressed?

  • Methodological Answer : The trifluoromethyl and phenyl groups confer lipophilicity, limiting aqueous solubility. Strategies include:
  • Using polar aprotic solvents (DMSO, DMF) for stock solutions.
  • Sonication and gentle heating (≤40°C) to dissolve the compound in buffer systems .
  • Derivatization to sodium or potassium salts for improved water solubility .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrimidine ring be achieved for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Electrophilic Substitution : Introduce halogens (Cl, Br) at the C4 position using NCS/NBS in the presence of Lewis acids (e.g., FeCl3) .
  • Nucleophilic Aromatic Substitution : Replace the C2 phenyl group with amines or thiols under high-temperature microwave-assisted conditions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to modify the phenyl ring while preserving the trifluoromethyl group .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or viral proteases). The trifluoromethyl group’s electron-withdrawing effects can be parameterized using DFT-optimized geometries .
  • ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) based on the compound’s hydrophobicity and hydrogen-bonding capacity .

Q. How can discrepancies in biological assay data (e.g., IC50 values) be resolved?

  • Methodological Answer :
  • Assay Replication : Repeat experiments with standardized protocols (e.g., fixed DMSO concentrations ≤1% to avoid solvent interference) .
  • Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Counterion Validation : Ensure salt forms (e.g., sodium vs. free acid) are consistent, as they may alter membrane permeability .

Q. What strategies enhance the stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH Optimization : Maintain solutions at pH 6–8 to prevent acid-catalyzed degradation of the pyrimidine ring .
  • Lyophilization : Prepare lyophilized powders stored at -80°C with desiccants to minimize hydrolysis .
  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) for improved plasma stability .

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